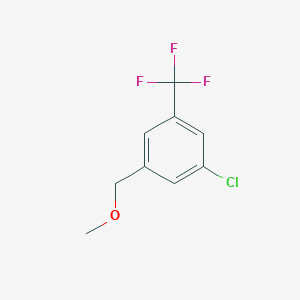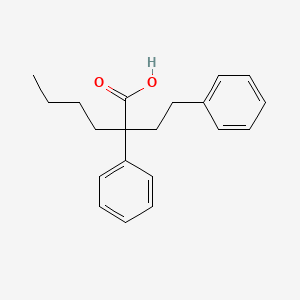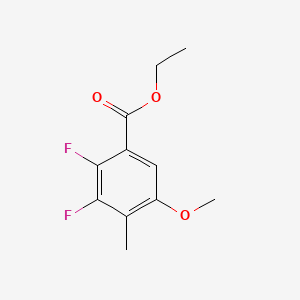
Methyl ((benzyloxy)carbonyl)-D-leucylglycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ((benzyloxy)carbonyl)-D-leucylglycinate is a synthetic compound used in various scientific research applications. It is a derivative of leucine, an essential amino acid, and glycine, the simplest amino acid. The compound is characterized by the presence of a benzyloxycarbonyl group, which is often used as a protective group in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((benzyloxy)carbonyl)-D-leucylglycinate typically involves the protection of the amino group of D-leucine with a benzyloxycarbonyl group, followed by coupling with glycine methyl ester. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Methyl ((benzyloxy)carbonyl)-D-leucylglycinate can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group may yield benzoic acid derivatives, while reduction of the ester group may produce alcohols.
科学研究应用
Methyl ((benzyloxy)carbonyl)-D-leucylglycinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies involving protein synthesis and enzyme activity.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of Methyl ((benzyloxy)carbonyl)-D-leucylglycinate involves its interaction with specific molecular targets. The benzyloxycarbonyl group serves as a protective group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. The peptide bond between D-leucine and glycine is crucial for its biological activity, as it can mimic natural peptides and interact with enzymes and receptors.
相似化合物的比较
Similar Compounds
Methyl ((benzyloxy)carbonyl)-L-leucylglycinate: Similar structure but with L-leucine instead of D-leucine.
Methyl ((benzyloxy)carbonyl)-D-alanylglycinate: Similar structure but with alanine instead of leucine.
Methyl ((benzyloxy)carbonyl)-D-leucylalaninate: Similar structure but with alanine instead of glycine.
Uniqueness
Methyl ((benzyloxy)carbonyl)-D-leucylglycinate is unique due to the presence of D-leucine, which can impart different biological properties compared to its L-isomer. The benzyloxycarbonyl group also provides stability and protection during chemical reactions, making it a valuable intermediate in synthetic chemistry.
属性
分子式 |
C17H24N2O5 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
methyl 2-[[(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetate |
InChI |
InChI=1S/C17H24N2O5/c1-12(2)9-14(16(21)18-10-15(20)23-3)19-17(22)24-11-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,18,21)(H,19,22)/t14-/m1/s1 |
InChI 键 |
XJNLCCIXRQPNFH-CQSZACIVSA-N |
手性 SMILES |
CC(C)C[C@H](C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CC(C)CC(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


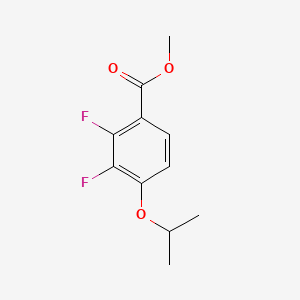
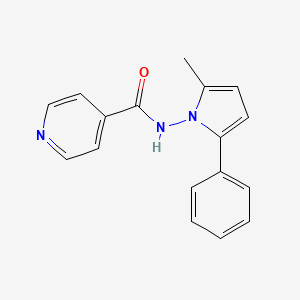

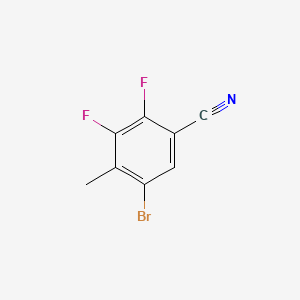
![2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione](/img/structure/B14019917.png)
![[4-(Methoxy-methyl-carbamoyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B14019925.png)
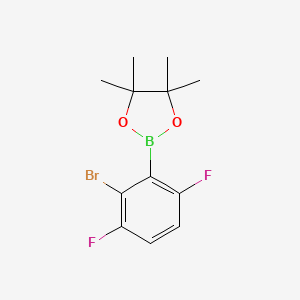
![Ethyl 4-[(4-azido-3-hydroxybutyl)-(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B14019935.png)
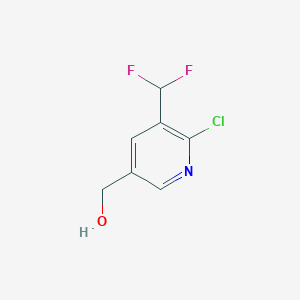
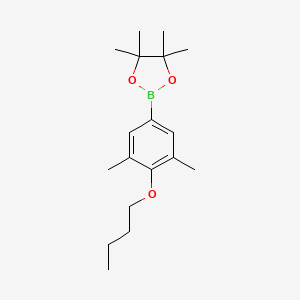
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14019970.png)
